

# Structural Analysis of 5-(Bromomethyl)-2-methylpyridine hydrobromide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 5-(Bromomethyl)-2-methylpyridine hydrobromide

**Cat. No.:** B1291643

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the structural analysis of **5-(Bromomethyl)-2-methylpyridine hydrobromide**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data for the title compound in public databases, this guide synthesizes information from closely related analogs and theoretical predictions to offer a robust analytical framework. It includes detailed methodologies for potential synthesis and characterization, quantitative data presented in structured tables, and logical workflows visualized with Graphviz diagrams. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyridine-based compounds in drug discovery and development.

## Introduction

**5-(Bromomethyl)-2-methylpyridine hydrobromide** is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring a reactive bromomethyl group and a pyridine core, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including active pharmaceutical

ingredients (APIs). The hydrobromide salt form often enhances the stability and handling properties of the parent molecule.

A thorough understanding of the three-dimensional structure, spectroscopic properties, and potential synthetic pathways of this compound is crucial for its effective utilization in research and development. This guide aims to provide a detailed structural and analytical perspective, addressing the current information gap by leveraging data from analogous structures and established analytical techniques.

## Physicochemical Properties

A summary of the key physicochemical properties of **5-(Bromomethyl)-2-methylpyridine hydrobromide** is presented in Table 1. These values are primarily computed and sourced from publicly available chemical databases.

Table 1: Physicochemical Properties of **5-(Bromomethyl)-2-methylpyridine hydrobromide**

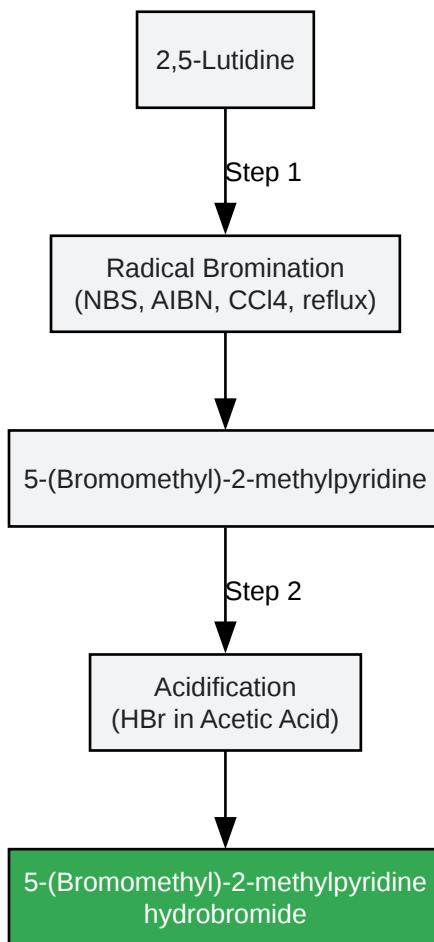
Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>9</sub> Br <sub>2</sub> N	PubChem CID: 22145605[ <a href="#">1</a> ]
Molecular Weight	266.96 g/mol	PubChem CID: 22145605[ <a href="#">1</a> ]
IUPAC Name	5-(bromomethyl)-2-methylpyridine;hydrobromide	PubChem CID: 22145605[ <a href="#">1</a> ]
CAS Number	718608-10-7	PubChem CID: 22145605[ <a href="#">1</a> ]
Canonical SMILES	CC1=NC=C(C=C1)CBr.Br	PubChem CID: 22145605[ <a href="#">1</a> ]
InChI Key	HEDJZTHUYQRPRW-UHFFFAOYSA-N	PubChem CID: 22145605[ <a href="#">1</a> ]

## Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **5-(Bromomethyl)-2-methylpyridine hydrobromide** is not readily available in the cited literature, a plausible synthetic route can be devised based on established bromination reactions of methylpyridines. The following protocol is a representative example.

## Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from 2,5-lutidine (2,5-dimethylpyridine), as illustrated in the workflow diagram below.



[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **5-(Bromomethyl)-2-methylpyridine hydrobromide**.

## Experimental Protocol

Materials:

- 2,5-Lutidine
- N-Bromosuccinimide (NBS)

- Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride (CCl<sub>4</sub>), anhydrous
- Hydrobromic acid (48% in acetic acid)
- Diethyl ether, anhydrous
- Sodium bicarbonate (NaHCO<sub>3</sub>), saturated solution
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Step 1: Synthesis of 5-(Bromomethyl)-2-methylpyridine

- To a solution of 2,5-lutidine (1 equivalent) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile.
- Heat the reaction mixture to reflux and irradiate with a UV lamp for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
- Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
- Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-(bromomethyl)-2-methylpyridine as a free base.

#### Step 2: Formation of the Hydrobromide Salt

- Dissolve the purified 5-(bromomethyl)-2-methylpyridine in a minimal amount of anhydrous diethyl ether.

- Slowly add a solution of hydrobromic acid in acetic acid (1.1 equivalents) dropwise with stirring.
- A precipitate should form upon addition. Continue stirring for 30 minutes at room temperature.
- Collect the solid product by vacuum filtration.
- Wash the solid with cold, anhydrous diethyl ether.
- Dry the product under vacuum to yield **5-(Bromomethyl)-2-methylpyridine hydrobromide**.

## Structural Analysis

### Crystallographic Analysis

As of the date of this publication, no single-crystal X-ray diffraction data for **5-(Bromomethyl)-2-methylpyridine hydrobromide** is available in the Cambridge Crystallographic Data Centre (CCDC) or other public databases.

For illustrative purposes, the crystallographic data for a related compound, 5-bromo-2-methylpyridine N-oxide, is presented in Table 2. This data provides insight into the types of intermolecular interactions that can be expected in crystalline pyridine derivatives. In the crystal structure of 5-bromo-2-methyl-pyridine N-oxide, molecules are linked by C-H $\cdots$ O hydrogen bonds to form centrosymmetric dimers.

Table 2: Illustrative Crystallographic Data for 5-Bromo-2-methyl-pyridine N-oxide

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /n
a (Å)	7.3060 (15)
b (Å)	11.351 (2)
c (Å)	8.4950 (17)
β (°)	111.01 (3)
Volume (Å <sup>3</sup> )	657.7 (3)
Z	4

Data sourced from *Acta Crystallographica Section E*, 2008, 64, o1060.[\[2\]](#)

## Spectroscopic Analysis

Experimental <sup>1</sup>H and <sup>13</sup>C NMR spectra for **5-(Bromomethyl)-2-methylpyridine hydrobromide** are not available in the reviewed literature. However, predicted chemical shifts and the analysis of spectra from analogous compounds can provide valuable insights.

### Expected <sup>1</sup>H NMR Spectral Features:

- A singlet corresponding to the methyl protons (-CH<sub>3</sub>) in the range of δ 2.4-2.6 ppm.
- A singlet for the bromomethyl protons (-CH<sub>2</sub>Br) around δ 4.5-4.7 ppm.
- A set of signals for the three aromatic protons on the pyridine ring, likely in the range of δ 7.0-8.5 ppm. The protonation of the pyridine nitrogen will lead to a downfield shift of these protons compared to the free base.

### Expected <sup>13</sup>C NMR Spectral Features:

- A signal for the methyl carbon (-CH<sub>3</sub>) around δ 20-25 ppm.
- A signal for the bromomethyl carbon (-CH<sub>2</sub>Br) in the range of δ 30-35 ppm.

- Signals for the five pyridine ring carbons, with the carbon atoms adjacent to the nitrogen atom appearing at the most downfield shifts.

For comparison, the reported  $^1\text{H}$  NMR data for the related compound 5-bromo-2-methylpyridine in  $\text{CDCl}_3$  is presented in Table 3.

Table 3:  $^1\text{H}$  NMR Data for 5-Bromo-2-methylpyridine

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	J (Hz)
-CH <sub>3</sub>	2.51	s	-
H-6	8.55	d	2.3
H-4	7.68	dd	8.3, 2.5
H-3	7.05	d	8.3

Data sourced from a patent (EP1422218).[\[3\]](#)

A detailed experimental FTIR spectrum with vibrational mode assignments for **5-(Bromomethyl)-2-methylpyridine hydrobromide** is not currently available. A theoretical vibrational analysis would be required for definitive assignments. However, characteristic absorption bands can be predicted based on the functional groups present in the molecule.

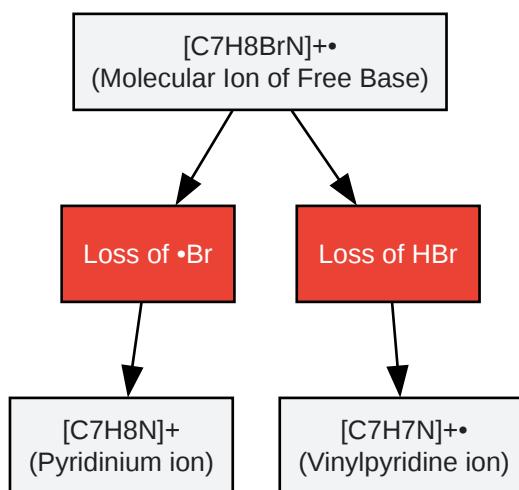
Table 4: Predicted FTIR Absorption Bands for **5-(Bromomethyl)-2-methylpyridine hydrobromide**

Wavenumber (cm <sup>-1</sup> )	Vibration Mode
3100-3000	C-H stretching (aromatic)
3000-2850	C-H stretching (aliphatic)
1600-1450	C=C and C=N stretching (pyridine ring)
1450-1350	C-H bending (aliphatic)
1250-1000	C-N stretching
700-600	C-Br stretching

The presence of the hydrobromide salt would also be expected to give rise to a broad absorption band in the region of 2500-2300 cm<sup>-1</sup> corresponding to the N<sup>+</sup>-H stretching vibration.

Experimental mass spectrometry data for **5-(Bromomethyl)-2-methylpyridine hydrobromide** is not available. The expected mass spectrum would show a molecular ion peak for the free base, 5-(bromomethyl)-2-methylpyridine, due to the loss of HBr. The isotopic pattern of bromine (<sup>79</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio) would result in characteristic M and M+2 peaks of nearly equal intensity for all bromine-containing fragments.

Predicted Fragmentation Pathway:



[Click to download full resolution via product page](#)

Caption: A simplified predicted fragmentation pathway for 5-(bromomethyl)-2-methylpyridine.

## Conclusion

This technical guide has provided a detailed, albeit partially theoretical, structural analysis of **5-(Bromomethyl)-2-methylpyridine hydrobromide**. While a comprehensive experimental dataset for this specific compound is not yet publicly available, this guide serves as a foundational resource by presenting predicted data, methodologies based on established chemical principles, and comparative data from closely related compounds. The information and workflows presented herein are intended to aid researchers in the synthesis, characterization, and application of this and similar pyridine derivatives in the pursuit of new therapeutic agents. Further experimental work is warranted to validate the predicted structural and spectroscopic properties of this important synthetic intermediate.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 5-(Bromomethyl)-2-methylpyridine hydrobromide | C7H9Br2N | CID 22145605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-methyl-pyridine N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Structural Analysis of 5-(Bromomethyl)-2-methylpyridine hydrobromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1291643#5-bromomethyl-2-methylpyridine-hydrobromide-structural-analysis]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)